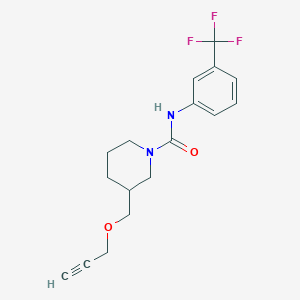

3-((prop-2-yn-1-yloxy)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

3-((prop-2-yn-1-yloxy)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring a propargyl ether moiety (prop-2-yn-1-yloxy) and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propargyl ether may contribute to reactivity in click chemistry or covalent binding applications.

Properties

IUPAC Name |

3-(prop-2-ynoxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O2/c1-2-9-24-12-13-5-4-8-22(11-13)16(23)21-15-7-3-6-14(10-15)17(18,19)20/h1,3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWABRRSIHDNDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound “3-((prop-2-yn-1-yloxy)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide” is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C_{16}H_{18}F_{3}N_{1}O_{2}

- Molecular Weight : 323.32 g/mol

- IUPAC Name : this compound

The presence of a trifluoromethyl group and a piperidine ring contributes to the unique properties of this compound, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

- Inhibition of Cell Proliferation : The piperidine moiety may interact with specific cellular targets involved in cell cycle regulation.

- Modulation of Inflammatory Pathways : The trifluoromethyl group could enhance binding affinity to receptors involved in inflammatory responses.

- Antimicrobial Mechanism : The alkyne functional group may interfere with microbial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation | |

| Anti-inflammatory | Reduced cytokine release | |

| Antimicrobial | Activity against E. coli |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl group | Increased potency | |

| Piperidine ring | Essential for binding | |

| Alkyne functional group | Contributes to antimicrobial activity |

Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Study :

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. This suggests potential as a chemotherapeutic agent .

-

Anti-inflammatory Research :

- In an animal model of acute inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

-

Antimicrobial Testing :

- A series of tests against Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other piperidine carboxamides containing trifluoromethylphenyl or pyridinyl substituents. Key analogues include:

Functional and Pharmacological Differences

- Propargyl Ether vs. Pyridinyl/Pyridazinyl Groups : The target compound’s propargyl ether distinguishes it from analogues with pyridinyl or pyridazinyl substituents. While the latter are often associated with FAAH inhibition (e.g., redafamdastatum ), the propargyl group may confer unique reactivity, such as participation in Huisgen cycloaddition for bioconjugation .

- Benzylidene vs. Benzyl Linkages : Analogues with benzylidene groups (e.g., ) exhibit planar conformations that may optimize binding to hydrophobic enzyme pockets, whereas the target compound’s propargyl-methyl linkage introduces steric and electronic variability.

Physicochemical Properties

- Molecular Weight : The target compound (C₁₇H₁₈F₃N₂O₂) has a molecular weight of 354.34 g/mol, comparable to analogues such as N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide (MW: ~463.42 g/mol ).

- Lipophilicity : The trifluoromethyl group increases logP values (~3.2 estimated), aligning with analogues optimized for blood-brain barrier penetration .

Research and Development Context

- Synthetic Pathways : The propargyl ether moiety may be synthesized via nucleophilic substitution of propargyl bromide with a hydroxymethyl-piperidine intermediate, analogous to methods used for hydroxypropynyl derivatives .

- Unresolved Questions : The role of the propargyl group in modulating target engagement or off-target effects remains unexplored. Comparative crystallographic studies (e.g., using SHELX ) could elucidate conformational differences.

Q & A

Q. What are the optimal synthetic routes for 3-((prop-2-yn-1-yloxy)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Step 1 : Introduction of the prop-2-yn-1-yloxy methyl group via nucleophilic substitution or Mitsunobu reaction under controlled temperature (60–80°C) and inert atmosphere .

- Step 2 : Formation of the carboxamide bond using coupling reagents (e.g., EDC/HOBt) between the piperidine intermediate and 3-(trifluoromethyl)aniline. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) are critical for yield optimization .

- Step 3 : Final purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm the piperidine ring conformation, propynyloxy methyl linkage, and trifluoromethylphenyl substitution patterns (¹H, ¹³C, and ¹⁹F NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns to rule out impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for small-molecule refinement, ensuring proper handling of twinned data if applicable .

Q. What are the preliminary pharmacological screening strategies for this compound?

- Methodological Answer :

- In vitro assays : Test binding affinity to targets like GPCRs or kinases using radioligand displacement or fluorescence polarization assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ determination) .

- Solubility assessment : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of piperidine carboxamide analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing trifluoromethyl with methyl or cyano groups) to isolate electronic or steric effects on activity .

- Computational Modeling : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess binding mode consistency across analogs. Validate with mutagenesis studies .

- Meta-analysis : Cross-reference pharmacological data from patents and peer-reviewed studies, noting variations in assay conditions (e.g., cell lines, incubation times) .

Q. What experimental designs are recommended to optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (temperature, solvent polarity, catalyst loading). For example, optimize propynyl ether formation by testing Pd/C vs. CuI catalysts in DMF vs. acetonitrile .

- In-line Monitoring : Implement FTIR or ReactIR to track intermediate formation and adjust conditions in real time .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and sustainability .

Q. How can researchers address solubility challenges for in vivo studies of this compound?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .

- Nanoparticle Formulation : Use lipid-based carriers (e.g., liposomes) or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Co-crystallization : Screen for co-formers (e.g., succinic acid) to create stable crystalline salts with improved dissolution profiles .

Q. What strategies are effective for analyzing metabolic stability of this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human or rodent liver microsomes, quantify parent compound depletion via LC-MS/MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates formed via oxidation of the propynyl group .

- In silico Prediction : Apply software like ADMET Predictor to prioritize metabolites for experimental validation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzymatic inhibition potency?

- Methodological Answer :

- Assay Standardization : Compare buffer composition (e.g., Tris vs. HEPES) and enzyme sources (recombinant vs. tissue-derived). Replicate studies under uniform conditions .

- Orthogonal Assays : Validate IC₅₀ values using SPR (surface plasmon resonance) alongside fluorescence-based assays to rule out artifact signals .

- Structural Elucidation : Co-crystallize the compound with the target enzyme to confirm binding mode and identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.